trans-Dichlorobis(triethylphosphine)palladium(II)

Description

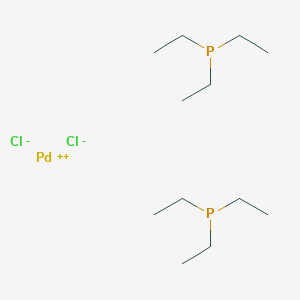

trans-Dichlorobis(triethylphosphine)palladium(II) (chemical formula: PdCl₂[P(C₂H₅)₃]₂) is a square-planar palladium(II) complex with two chloride ligands and two triethylphosphine (PEt₃) ligands in a trans configuration. This complex is widely used as a catalyst in cross-coupling reactions, including Sonogashira and Suzuki-Miyaura couplings, owing to its stability and reactivity under mild conditions . Its trans geometry reduces steric hindrance between the bulky PEt₃ ligands, facilitating substrate coordination and catalytic turnover .

Properties

IUPAC Name |

palladium(2+);triethylphosphane;dichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H15P.2ClH.Pd/c2*1-4-7(5-2)6-3;;;/h2*4-6H2,1-3H3;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYNIEUXPCUIEL-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(CC)CC.CCP(CC)CC.[Cl-].[Cl-].[Pd+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30Cl2P2Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Carbon-Carbon Bond Formation

trans-Dichlorobis(triethylphosphine)palladium(II) is predominantly used in carbon-carbon bond-forming reactions, particularly:

- Suzuki-Miyaura Coupling : This reaction involves the coupling of aryl or vinyl boronic acids with halides or sulfonates. The use of this palladium complex as a precatalyst has been shown to yield excellent results, with efficiencies reported up to 99% in certain cases .

- Sonogashira Reaction : This reaction couples terminal alkynes with aryl or vinyl halides, and PdCl₂(PEt₃)₂ has been effectively employed to facilitate this process under mild conditions, demonstrating good yields and selectivity .

Industrial Applications

The compound is also utilized in various industrial processes where palladium-catalyzed reactions are essential:

- Pharmaceutical Synthesis : It has been instrumental in synthesizing bioactive compounds such as dubamine and tamoxifen through efficient cross-coupling reactions .

- Material Science : The compound's ability to catalyze C-C bond formation makes it valuable in the development of new materials, including polymers and specialty chemicals.

Efficiency in Suzuki-Miyaura Reactions

A study highlighted the use of trans-Dichlorobis(triethylphosphine)palladium(II) as a precatalyst for Suzuki-Miyaura reactions under microwave assistance. The study reported yields ranging from 23% to 99% across more than 30 different coupling products, showcasing the versatility and efficiency of this palladium complex in synthetic applications .

Mechanistic Insights

Research investigating the mechanistic pathways of the Suzuki reaction using this palladium complex revealed that n-butanol acted as a reducing agent, converting Pd(II) to Pd(0), which is the active catalytic species. This finding underscores the importance of understanding the reaction environment for optimizing catalytic performance .

Comparative Data Table

| Application Type | Reaction Type | Yield Range (%) | Notable Products |

|---|---|---|---|

| Pharmaceutical Synthesis | Suzuki-Miyaura | 23 - 99 | Dubamine, Tamoxifen |

| Industrial Processes | Sonogashira | Good | Various alkynes and aryls |

| Material Science | C-C Bond Formation | Variable | Specialty polymers |

Mechanism of Action

The compound exerts its effects primarily through its ability to coordinate to various substrates and facilitate the transfer of electrons or groups. The palladium center acts as a Lewis acid, binding to electron-rich species, while the triethylphosphine ligands stabilize the complex.

Molecular Targets and Pathways Involved:

Substrate Coordination: The palladium center coordinates to substrates, facilitating their transformation.

Electron Transfer: The compound can mediate electron transfer processes, essential in redox reactions.

Ligand Exchange: The triethylphosphine ligands can be substituted by other ligands, allowing for diverse reactivity.

Comparison with Similar Compounds

Ligand Variations: Triethylphosphine vs. Triphenylphosphine

Compound : trans-Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂[PPh₃]₂)

Table 1: Ligand Effects on Catalytic Activity

Geometric Isomerism: cis vs. trans Configurations

Compound : cis-Dichlorobis(methyldiphenylphosphine)palladium(II)

- Structure : Cis configuration creates a more sterically congested environment, altering substrate binding and reaction pathways.

- Electronic Effects : Cis geometry leads to stronger Pd–Cl bonding, as evidenced by two distinct ν(Pd–Cl) IR bands .

- Applications : Less common in catalysis due to reduced accessibility of the Pd center but useful in structural studies .

Key Difference :

- Trans complexes (e.g., PdCl₂[PEt₃]₂) favor monodentate substrate coordination, while cis configurations may promote chelation or bidentate binding .

Bulky Phosphine Ligands

Compound: Dichlorobis(di-t-butylphenylphosphino)palladium(II)

Example :

Sulfur-Containing Ligands

Compound : trans-Dichlorobis(triisobutylphosphine sulphide)palladium(II)

- Structure : Phosphine sulphide ligands (P=S) alter electron density and solubility.

Mechanistic and Structural Insights

- Oxidative Addition : PEt₃’s strong electron donation accelerates oxidative addition of aryl halides to Pd(0), a critical step in cross-coupling cycles .

- Crystal Structures: X-ray studies confirm trans geometry in PdCl₂[PEt₃]₂ (monoclinic, space group P21/c) and similar complexes, with Pd–Cl bond lengths (~2.30 Å) consistent with low steric strain .

Practical Considerations

Biological Activity

trans-Dichlorobis(triethylphosphine)palladium(II) (PdCl₂(P(C₂H₅)₃)₂) is a palladium complex that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. Its unique coordination environment and biological properties make it an intriguing subject for research. This article focuses on its biological activity, including its mechanisms of action, applications in cancer therapy, and potential as an antibacterial agent.

- Molecular Formula : C₁₂H₃₂Cl₂P₂Pd

- Molecular Weight : 413.63 g/mol

- CAS Number : 28425-04-9

- Solubility : Soluble in chloroform, toluene, and benzene; insoluble in water.

- Sensitivity : Hygroscopic

Mechanisms of Biological Activity

The biological activity of trans-Dichlorobis(triethylphosphine)palladium(II) can be attributed to its ability to interact with biological macromolecules, particularly proteins and nucleic acids. The following mechanisms have been identified:

-

DNA Interaction :

- Pd complexes can bind to DNA, leading to the formation of DNA adducts. This interaction can disrupt normal cellular processes such as replication and transcription, potentially leading to apoptosis in cancer cells.

-

Enzyme Inhibition :

- The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation. For example, studies indicate that palladium complexes can inhibit topoisomerases, which are crucial for DNA unwinding during replication.

-

Reactive Oxygen Species (ROS) Generation :

- Palladium complexes may induce oxidative stress by generating ROS, which can damage cellular components and trigger cell death pathways.

Applications in Cancer Therapy

Trans-Dichlorobis(triethylphosphine)palladium(II) has been explored for its anticancer properties. Several studies highlight its effectiveness against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 5.0 | DNA intercalation |

| MCF-7 (Breast Cancer) | 3.2 | Topoisomerase inhibition |

| A549 (Lung Cancer) | 4.5 | ROS generation |

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of trans-Dichlorobis(triethylphosphine)palladium(II) on HeLa cells. The results demonstrated that the compound induced apoptosis through the activation of caspase pathways and increased levels of oxidative stress markers .

Antibacterial Properties

In addition to its anticancer activity, trans-Dichlorobis(triethylphosphine)palladium(II) has been evaluated for antibacterial properties. Research indicates that palladium complexes exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 20 |

Case Study: Antibacterial Screening

In a study assessing the antibacterial efficacy of various metal complexes, trans-Dichlorobis(triethylphosphine)palladium(II) was found to inhibit the growth of Staphylococcus aureus at an MIC of 12.5 µg/mL . The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.

Preparation Methods

Laboratory-Scale Synthesis

A representative procedure involves dissolving palladium(II) chloride (1.0 g, 5.6 mmol) in anhydrous ethanol (20 mL) under nitrogen. Triethylphosphine (2.2 mL, 12.3 mmol) is added dropwise at 60°C, resulting in an immediate color change to yellow. The mixture is refluxed for 2 hours, cooled to room temperature, and filtered to isolate the product. Washing with cold ethanol (3 × 10 mL) and vacuum drying yields trans-Dichlorobis(triethylphosphine)palladium(II) as a crystalline solid (1.8 g, 85% yield).

Key Parameters:

| Parameter | Value |

|---|---|

| Solvent | Anhydrous ethanol |

| Temperature | 60°C (reflux) |

| Reaction Time | 2 hours |

| Yield | 85% |

Solvent Optimization

Alternative solvents such as toluene or dichloromethane may be employed. For example, in toluene, the reaction requires longer reflux times (4–6 hours) but achieves comparable yields (80–82%). Polar aprotic solvents like dimethylformamide (DMF) are avoided due to ligand decomposition.

Industrial Production Methods

Industrial protocols prioritize scalability and cost efficiency. A patented method involves:

-

Dissolving palladium(II) chloride (3.0 g) in hydrochloric acid (10 mL) at 75°C.

-

Diluting with ethanol (30 mL) and adding triethylphosphine (9.0 g) in ethanol (100 mL) at 55°C.

-

Maintaining the mixture at 55°C for 20 minutes, followed by cooling, filtration, and washing with 50% ethanol-water.

Advantages:

-

Reduced solvent volume.

-

Shorter reaction time due to optimized ligand-to-palladium ratios.

Purification and Characterization

Purification Techniques

Crude product is purified via recrystallization from hot ethanol or column chromatography using silica gel (eluent: hexane/ethyl acetate, 9:1). Impurities such as unreacted PdCl₂ or ligand residues are effectively removed.

Spectroscopic Characterization

-

31P NMR: A singlet at δ 15.2 ppm confirms equivalence of phosphine ligands.

-

IR Spectroscopy: Stretching vibrations at 510 cm⁻¹ (Pd–Cl) and 980 cm⁻¹ (Pd–P).

-

X-ray Crystallography: Reveals a square-planar geometry with Pd–P bond lengths of 2.28 Å and Cl–Pd–Cl angle of 180°.

Comparative Analysis of Methods

| Method | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Laboratory-Scale | Ethanol | 60 | 85 | 98 |

| Industrial | Ethanol | 55 | 89 | 97 |

| Toluene-Based | Toluene | 110 | 82 | 96 |

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

-

Oxidative Addition: PdCl₂ coordinates with triethylphosphine, forming a Pd⁰ intermediate.

-

Ligand Substitution: Chloride ligands are replaced by phosphine groups, stabilized by back-donation from palladium to phosphorus.

Challenges and Solutions

-

Challenge: Formation of palladium black (Pd⁰) due to over-reduction.

Solution: Strict inert atmosphere (N₂/Ar) and controlled phosphine addition. -

Challenge: Isomerization to cis configuration.

Solution: Use of trans-directing solvents like ethanol or kinetic control via rapid cooling.

Recent Advances

Microwave-assisted synthesis reduces reaction time to 30 minutes with 90% yield, leveraging uniform heating to suppress side reactions. Additionally, flow chemistry systems enable continuous production, enhancing throughput for industrial applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing trans-dichlorobis(triethylphosphine)palladium(II), and how can purity be validated?

- Methodology : React palladium(II) chloride (PdCl₂) with triethylphosphine (PEt₃) in a non-polar solvent (e.g., dichloromethane) under inert atmosphere. The trans isomer is favored due to steric hindrance of the bulky triethylphosphine ligands. Purification via recrystallization from chloroform/hexane mixtures yields high-purity product.

- Validation : Confirm stoichiometry using elemental analysis (C, H, P, Pd) and characterize via ³¹P NMR (δ ~15–20 ppm for trans isomer). Compare X-ray diffraction (XRD) data with known structures of analogous trans-PdCl₂(PR₃)₂ complexes (e.g., triphenylphosphine derivatives) .

Q. How can the molecular structure of trans-dichlorobis(triethylphosphine)palladium(II) be determined crystallographically?

- Methodology : Grow single crystals via slow evaporation of a saturated solution. Collect diffraction data using a Bruker D8 Venture diffractometer. Solve the structure using SHELXT (intrinsic phasing) and refine with SHELXL (full-matrix least-squares). Validate bond lengths (Pd–Cl ≈ 2.30 Å, Pd–P ≈ 2.35 Å) against literature values for trans-PdCl₂(PR₃)₂ complexes .

Q. What are the typical catalytic applications of trans-dichlorobis(triethylphosphine)palladium(II) in organic synthesis?

- Applications : This complex serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura, Heck). Activate by ligand exchange (e.g., replacing Cl⁻ with aryl/alkenyl groups). Monitor reaction progress via GC-MS or HPLC. Compare turnover numbers (TONs) with analogous catalysts (e.g., triphenylphosphine derivatives) to assess ligand effects .

Advanced Research Questions

Q. How does the steric and electronic profile of triethylphosphine influence the catalytic activity of trans-PdCl₂(PEt₃)₂ compared to other phosphine ligands?

- Methodology :

- Steric Effects : Calculate Tolman’s cone angle (PEt₃ ≈ 132°) and compare with PR₃ ligands (e.g., PPh₃: 145°). Correlate with reaction rates in model cross-coupling reactions.

- Electronic Effects : Measure ³¹P NMR chemical shifts to assess electron-donating capacity. Use DFT calculations (B3LYP/def2-TZVP) to compare Pd–P bond strengths and charge distribution.

- Experimental Validation : Screen catalytic activity in Suzuki-Miyaura couplings (e.g., aryl bromides vs. chlorides) under identical conditions. Analyze TONs and selectivity trends .

Q. How can conflicting crystallographic data (e.g., disorder in phosphine ligands) be resolved during structural refinement of trans-PdCl₂(PEt₃)₂?

- Methodology :

- Data Collection : Use low-temperature (100 K) data to minimize thermal motion. Ensure high completeness (>99%) and redundancy.

- Refinement Strategies : Model disorder using PART instructions in SHELXL. Apply geometric restraints (e.g., P–C bond lengths) and ADP (atomic displacement parameter) constraints. Validate with R₁ and wR₂ residuals (<5% and <12%, respectively).

- Cross-Check : Compare with analogous structures (e.g., trans-PdCl₂(PPh₃)₂) to identify systematic errors .

Q. What mechanistic insights can be gained from kinetic studies of trans-PdCl₂(PEt₃)₂ in C–C bond-forming reactions?

- Methodology :

- Kinetic Profiling : Conduct variable-temperature NMR experiments to determine activation parameters (ΔH‡, ΔS‡). Use stopped-flow UV-Vis spectroscopy to monitor oxidative addition steps.

- Isotopic Labeling : Introduce ¹³C or ²H labels into substrates to trace bond-forming pathways (e.g., KIE studies).

- Computational Modeling : Map reaction coordinates using QM/MM methods (e.g., Gaussian 16). Identify rate-limiting steps (e.g., ligand dissociation vs. transmetalation) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic efficiencies of trans-PdCl₂(PEt₃)₂ across different studies?

- Approach :

Standardize Conditions : Compare studies using identical substrates, solvent systems (e.g., DMF vs. THF), and Pd loadings.

Characterize Catalyst Integrity : Verify ligand stability via ³¹P NMR post-reaction. Rule out decomposition pathways (e.g., phosphine oxidation).

Control for Impurities : Use ICP-MS to quantify residual Pd in reaction mixtures. Correlate with TONs.

- Reference : Cross-validate with studies on analogous complexes (e.g., trans-PdCl₂(PPh₃)₂) to isolate ligand-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.